(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol
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Overview
Description
(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a difluorophenyl group attached to a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzaldehyde and a suitable chiral auxiliary.
Formation of Intermediate: The aldehyde undergoes a reaction with a chiral auxiliary to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials.
Biological Studies: It is employed in studies investigating the biological activity of fluorinated compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of (2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-(2,5-Difluorophenyl)pyrrolidine: Another compound with a difluorophenyl group, used in similar applications.
(2R)-1-(2,5-Difluorophenyl)-2-(tetrahydro-2H-pyran-2-yloxy)-1-propanone: A structurally related compound with different functional groups.
Uniqueness
(2R)-3-(2,5-Difluorophenyl)-2-methylpropan-1-ol is unique due to its specific chiral center and the presence of both a difluorophenyl group and a hydroxyl group. This combination of features gives it distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2R)-3-(2,5-difluorophenyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-7(6-13)4-8-5-9(11)2-3-10(8)12/h2-3,5,7,13H,4,6H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLFNNDLHQKREF-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C=CC(=C1)F)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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